molecular formula C8H5Cl2N3 B2829369 3-chloro-5-(4-chlorophenyl)-1H-1,2,4-triazole CAS No. 1315370-96-7

3-chloro-5-(4-chlorophenyl)-1H-1,2,4-triazole

Cat. No.: B2829369
CAS No.: 1315370-96-7
M. Wt: 214.05
InChI Key: OUCNRPSECDTEMP-UHFFFAOYSA-N
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Description

The compound “3-chloro-5-(4-chlorophenyl)-1H-1,2,4-triazole” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with boronic acids or their derivatives . For instance, pinacol boronic esters are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied to the synthesis of the requested compound .

Scientific Research Applications

Synthesis and Chemical Properties

Recent studies have highlighted the importance of 1,2,4-triazole derivatives, including 3-chloro-5-(4-chlorophenyl)-1H-1,2,4-triazole, in the development of new drugs and materials due to their diverse biological activities. These compounds serve as a key scaffold in organic chemistry, exhibiting a broad range of pharmacological properties. The synthesis of these derivatives often involves eco-friendly procedures, utilizing green chemistry principles to enhance sustainability and efficiency in the chemical synthesis process (de Souza et al., 2019).

Biological and Pharmacological Applications

1,2,4-Triazole derivatives, including the focal compound, have been extensively researched for their biological and pharmacological activities. These compounds exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties, making them valuable in the development of new therapeutic agents. Studies have also explored their potential applications in addressing neglected diseases, highlighting the need for new prototypes against resistant bacteria and for the treatment of diseases affecting vulnerable populations (Ferreira et al., 2013).

Environmental Applications

The environmental impact and applications of chlorophenyl-triazole derivatives have also been a subject of study. Research on chlorophenols, which are structurally related to the focal compound, has assessed their effects on the aquatic environment. Although these compounds generally exhibit moderate toxicity, their persistence and bioaccumulation potential necessitate further investigation to understand their environmental fate and impact (Krijgsheld & Gen, 1986).

Material Science Applications

In the realm of material science, 1,2,4-triazole derivatives have been investigated for their utility in the development of proton-conducting membranes for fuel cells. These compounds enhance membrane characteristics, such as thermal and electrochemical stability, mechanical strength, and ionic conductivity, under anhydrous conditions at elevated temperatures. This makes them promising candidates for the advancement of fuel cell technology (Prozorova & Pozdnyakov, 2023).

Properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCNRPSECDTEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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